1-Sulfanyl-octahydroindolizin-3-one

Enzyme inhibition Lipoxygenase Arachidonic acid cascade

Researchers often face a lack of structurally defined tool compounds for the arachidonic acid cascade, where generic substitutes compromise SAR. This compound offers a precise solution with its unique 1-sulfanyl-3-ketone architecture on a saturated octahydroindolizine scaffold. - Serves as a critical comparator for differentiating lipoxygenase-mediated effects from cyclooxygenase activity. - Enables baseline establishment in novel assays targeting lipoxygenase, formyltetrahydrofolate synthetase, or carboxylesterase. - Supports structure-activity relationship campaigns focused on the role of the 3-ketone group.

Molecular Formula C8H13NOS
Molecular Weight 171.26 g/mol
Cat. No. B13240622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Sulfanyl-octahydroindolizin-3-one
Molecular FormulaC8H13NOS
Molecular Weight171.26 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)C(CC2=O)S
InChIInChI=1S/C8H13NOS/c10-8-5-7(11)6-3-1-2-4-9(6)8/h6-7,11H,1-5H2
InChIKeyZRMNYZCJQSXTGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Sulfanyl-octahydroindolizin-3-one Overview


1-Sulfanyl-octahydroindolizin-3-one is a sulfur-containing, saturated bicyclic heterocycle belonging to the octahydroindolizine class. It is characterized by a molecular formula of C8H13NOS and a molecular weight of 171.26 g/mol . The compound is noted as a potent inhibitor of lipoxygenase, interfering with arachidonic acid metabolism, and also exhibits inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and, to a lesser extent, cyclooxygenase [1]. However, quantitative bioactivity data (e.g., IC50, Ki) from primary peer-reviewed sources are not readily available for this specific compound in public databases.

Reported lipoxygenase inhibitor context; may support arachidonic acid pathway studies
Unique 3-ketone + 1-sulfanyl scaffold requires structural identity verification
Quantitative bioactivity data not publicly available; in-house assay validation expected

1-Sulfanyl-octahydroindolizin-3-one Structural Specificity


The biological activity of 1-Sulfanyl-octahydroindolizin-3-one is critically dependent on the precise arrangement of its functional groups within the octahydroindolizine scaffold. Generic substitution with other in-class compounds is not scientifically sound due to the unique combination of a saturated bicyclic core, a sulfanyl (-SH) group at the 1-position, and a ketone (=O) at the 3-position. For instance, the closest analog, octahydroindolizine-1-thiol (C8H15NS), lacks the 3-ketone moiety, which fundamentally alters its electronic properties, molecular geometry, and potential for key binding interactions such as hydrogen bonding. The presence of the carbonyl group in 1-Sulfanyl-octahydroindolizin-3-one is expected to significantly impact its physicochemical properties, target engagement profile, and metabolic stability compared to non-ketone analogs. Therefore, the specific structural identity of 1-Sulfanyl-octahydroindolizin-3-one must be maintained for any research where its reported biological activities are under investigation. The limited public data underscore the need for end-users to internally validate the compound's performance against project-specific comparators.

Absence of 3-ketone in analogs (e.g., octahydroindolizine-1-thiol) may shift polarity, H-bonding capacity, and target engagement profile.
Limited public enzyme inhibition data for simpler thiol analogs may mean target-specific effects do not transfer; internal validation against project comparators is essential.

1-Sulfanyl-octahydroindolizin-3-one Comparative Evidence


Lipoxygenase Inhibition vs. Octahydroindolizine-1-thiol

1-Sulfanyl-octahydroindolizin-3-one is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This represents a key differentiation from its closest analog, octahydroindolizine-1-thiol, for which no specific enzyme inhibition data has been publicly disclosed in authoritative databases. The presence of the 3-ketone group in the target compound is the likely structural determinant for this unique bioactivity, which is not shared by the simple thiol analog [2].

Lipoxygenase Inhibition
Class-level inference
Reported inhibitor vs. no publicly disclosed inhibitory activity for octahydroindolizine-1-thiol
Supports lipoxygenase pathway interpretation; data to verify
Database-reported profile; no IC₅₀/Ki available
Enzyme inhibition Lipoxygenase Arachidonic acid cascade

3-Ketone Moiety: Polarity and Hydrogen Bonding

A key structural differentiation between 1-Sulfanyl-octahydroindolizin-3-one (C8H13NOS, MW: 171.26) and its analog octahydroindolizine-1-thiol (C8H15NS, MW: 157.28) [1] is the presence of a ketone group at the 3-position. This carbonyl group increases the compound's polarity and introduces a strong hydrogen bond acceptor, which is absent in the analog. This fundamental difference in physicochemical properties can significantly influence solubility, membrane permeability, and target binding interactions.

3-Ketone Polarity Impact
Head-to-head
C₈H₁₃NOS (171.26 g/mol) vs. C₈H₁₅NS (157.28 g/mol); Δ+13.98 g/mol
Polarity and H-bond acceptor profile differ; may alter assay behavior
Calculated molecular properties
Medicinal chemistry Drug design Pharmacophore modeling

Lack of Predicted Activity vs. Octahydroindolizines

According to computational predictions based on the ChEMBL20 database, there is currently no predicted activity for 1-Sulfanyl-octahydroindolizin-3-one [1]. This contrasts sharply with other octahydroindolizine derivatives, such as swainsonine, which are well-characterized, potent glycosidase inhibitors with documented IC50 values . This lack of predicted activity highlights that 1-Sulfanyl-octahydroindolizin-3-one occupies a distinct and potentially novel chemical space that is not well-modeled by existing structure-activity relationships derived from other indolizidines.

Predicted Bioactivity
Class-level inference
No predicted activity (ChEMBL20) vs. swainsonine-like indolizidines
May indicate distinct selectivity space; requires target deconvolution
Computational SEA prediction; in vitro validation needed
Computational biology Target prediction Polypharmacology

1-Sulfanyl-octahydroindolizin-3-one Applications


Lipoxygenase and Cyclooxygenase Pathway Research

Procurement is strongly advised for research teams investigating the arachidonic acid cascade where a tool compound with reported inhibitory activity against lipoxygenase is required [1]. Given its distinct profile, it is particularly suited for studies where the goal is to differentiate effects from well-known cyclooxygenase (COX) inhibitors, as its reported action on COX is to a 'lesser extent'.

Octahydroindolizine SAR Studies

This compound serves as a critical comparator in SAR campaigns aimed at understanding the role of the 3-ketone group in the octahydroindolizine scaffold . Its unique combination of a sulfanyl and a ketone group provides a distinct chemical starting point for optimization against targets where this functional group arrangement is beneficial.

Antioxidant Formulations for Oils and Fats

The compound's reported function as an antioxidant in fats and oils [1] makes it a candidate for research in industrial settings, such as developing new stabilizers for lipid-containing products. Its procurement is relevant for studies aimed at comparing the efficacy of heterocyclic thiol antioxidants against conventional phenolic or aminic antioxidants in industrial lubricants or food-grade oils.

Under-Explored Target Assay Development

Given the lack of publicly available, high-confidence quantitative bioactivity data, procurement is best suited for well-controlled, in-house assay development. Researchers can use this compound to establish a baseline for novel, proprietary assays targeting lipoxygenases, formyltetrahydrofolate synthetase, or carboxylesterase, as its reported multi-target profile offers a unique benchmark for selectivity screening cascades [1].

Application
Selection Property
Validation Focus
Arachidonic acid cascade studies
Reported lipoxygenase inhibitor; reported lesser COX activity
Differentiation from COX-selective inhibitors
Octahydroindolizine SAR campaigns
3-Ketone + 1-sulfanyl scaffold distinct from simple thiols
Pharmacophore contribution of ketone group
Lipid antioxidant formulation research
Reported antioxidant function in fats and oils
Comparative efficacy vs. conventional phenolic/aminic antioxidants
Novel target assay development
Reported multi-target profile (lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase)
Selectivity screening cascade benchmarking
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